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Compound of Interest

Compound Name: Reveromycin C

Cat. No.: B1146581 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of

Reveromycin C, a polyketide natural product with significant biological activities. This

document details the genetic organization of the biosynthetic gene cluster, the enzymatic steps

involved in its formation, and relevant quantitative data. Furthermore, it offers detailed

experimental protocols for key analytical and genetic manipulation techniques, and visual

representations of the core biosynthetic processes.

Introduction to Reveromycins
Reveromycins are a family of polyketide antibiotics produced by Actinacidiphila reveromycinica

(formerly Streptomyces sp. SN-593).[1][2] They exhibit a range of biological activities, including

antifungal, anticancer, and anti-osteoporotic properties.[3][4] The core structure of

reveromycins features a characteristic spiroacetal system. Reveromycin A is the most studied

member of this family, and its biosynthetic pathway serves as a model for understanding the

formation of other reveromycins, including Reveromycin C.

Structural Comparison: Reveromycin A vs.
Reveromycin C
The key structural difference between Reveromycin A and Reveromycin C lies in the alkyl

group at the C-3 position of the spiroacetal core. Reveromycin A possesses a butyl group,
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while Reveromycin C has a hexyl group. This seemingly minor difference implies a variation in

the extender unit incorporated by the polyketide synthase (PKS) during the biosynthesis of the

polyketide chain.

Feature Reveromycin A Reveromycin C

Molecular Formula C₃₆H₅₂O₁₁ C₃₈H₅₆O₁₁[5]

Alkyl Side Chain Butyl Hexyl

Reference

The Reveromycin Biosynthetic Gene Cluster and
Pathway
The biosynthesis of reveromycins is orchestrated by a type I polyketide synthase (PKS) system

and a series of tailoring enzymes encoded within a dedicated biosynthetic gene cluster (BGC).

The core PKS machinery is responsible for assembling the polyketide backbone, which is then

modified by tailoring enzymes to yield the final reveromycin structures.

Polyketide Backbone Synthesis
The polyketide backbone of reveromycins is assembled by a modular type I PKS encoded by

the genes revA, revB, revC, and revD. This enzymatic assembly line catalyzes the sequential

condensation of acyl-CoA extender units. The variation in the alkyl side chain between

Reveromycin A and C is determined by the specific extender unit incorporated by one of the

PKS modules. For Reveromycin A, a butylmalonyl-CoA extender unit is utilized, whereas for

Reveromycin C, a hexylmalonyl-CoA extender unit is incorporated.

Post-PKS Tailoring Modifications
Following the synthesis of the polyketide chain, a series of tailoring enzymes modify the

intermediate to generate the final reveromycin structure. These modifications include

hydroxylation, spiroacetal formation, and esterification.

Hydroxylation: The cytochrome P450 monooxygenase, RevI, catalyzes the hydroxylation of

the polyketide intermediate. In the biosynthesis of Reveromycin A, RevI hydroxylates the C-
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18 position of the precursor, Reveromycin T (RM-T).

Spiroacetal Formation: The formation of the characteristic spiroacetal core is a critical step in

the biosynthesis. This reaction is catalyzed by two key enzymes, RevG (a dihydroxy ketone

synthase) and RevJ (a spiroacetal synthase), which ensure the stereospecific formation of

the spiroacetal structure.

The proposed biosynthetic pathway leading to the core structure of Reveromycin C is depicted

below.

Polyketide Synthase (revA-D) Linear Polyketide IntermediateMalonyl-CoA, Methylmalonyl-CoA,
Hexylmalonyl-CoA

RevG
(Dihydroxy Ketone Synthase) Dihydroxy Ketone Intermediate RevJ

(Spiroacetal Synthase)
Reveromycin T analog

(Spiroacetal Core)
RevI

(P450 Hydroxylase) Hydroxylated Intermediate Acyltransferase Reveromycin C

Click to download full resolution via product page

Proposed Biosynthetic Pathway of Reveromycin C

Quantitative Data on Reveromycin Production
Optimizing fermentation parameters is crucial for enhancing the production of reveromycins.

Studies on Streptomyces yanglinensis 3-10, a producer of Reveromycin A and B, have

provided insights into the optimal conditions for fermentation. While specific data for

Reveromycin C is limited, these findings offer a valuable reference.

Parameter Optimal Condition
Reveromycin A
Yield (g/L)

Reference

Carbon Source Starch (3%) -

Temperature 28°C -

pH 6.5 -

Agitation Speed 200 rpm 4.2

Aeration Rate 0.75 vvm -

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1146581?utm_src=pdf-body
https://www.benchchem.com/product/b1146581?utm_src=pdf-body-img
https://www.benchchem.com/product/b1146581?utm_src=pdf-body
https://www.benchchem.com/product/b1146581?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1146581?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

Reveromycin C biosynthesis.

Gene Knockout using CRISPR/Cas9 in Streptomyces
This protocol outlines the steps for creating a gene deletion mutant in Streptomyces using the

pCRISPomyces-2 plasmid system.

Workflow Overview:

1. Design gRNA and flanking primers

2. Assemble gRNA into pCRISPomyces-2

3. Gibson Assembly of flanking regions

4. Transform into E. coli

5. Conjugate into Streptomyces

6. Select exconjugants and screen for mutants

Click to download full resolution via product page

CRISPR/Cas9 Gene Knockout Workflow
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Detailed Steps:

Design of gRNA and Flanking Primers:

Design a specific 20-bp guide RNA (gRNA) targeting the gene of interest. Ensure it has a

protospacer adjacent motif (PAM) sequence (NGG) at its 3' end.

Design forward and reverse primers to amplify the upstream and downstream flanking

regions (each ~1-2 kb) of the target gene. Add appropriate overlaps for Gibson assembly.

Assembly of gRNA into pCRISPomyces-2:

Synthesize two complementary oligonucleotides encoding the gRNA.

Anneal the oligos and clone them into the BbsI-digested pCRISPomyces-2 vector via

Golden Gate assembly.

Gibson Assembly of Flanking Regions:

Amplify the upstream and downstream flanking regions using high-fidelity DNA

polymerase.

Digest the pCRISPomyces-2 vector containing the gRNA with a suitable restriction

enzyme (e.g., XbaI) to linearize it.

Combine the linearized vector and the two flanking fragments in a Gibson Assembly

Master Mix and incubate at 50°C for 1 hour.

Transformation into E. coli:

Transform the Gibson assembly product into a suitable E. coli strain (e.g., DH5α) for

plasmid propagation.

Select for transformants on LB agar plates containing the appropriate antibiotic (e.g.,

apramycin).

Verify the correct assembly by colony PCR and Sanger sequencing.
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Conjugation into Streptomyces:

Transform the confirmed plasmid into an E. coli donor strain (e.g., ET12567/pUZ8002).

Grow the E. coli donor and the recipient Streptomyces strain to mid-log phase.

Mix the donor and recipient cells, spot them onto a suitable agar medium (e.g., SFM), and

incubate for 16-20 hours to allow for conjugation.

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E.

coli and apramycin to select for exconjugants).

Selection and Screening of Mutants:

Incubate the plates until exconjugant colonies appear.

Isolate individual colonies and screen for the desired double-crossover mutants (which will

be sensitive to the selection marker on the vector backbone, if applicable).

Confirm the gene deletion by PCR analysis using primers flanking the deleted region and

by Southern blotting.

In Vitro Assay of P450 Hydroxylase (RevI) Activity
This protocol describes a general method for assaying the activity of a P450 enzyme like RevI.

Materials:

Purified RevI enzyme

Reveromycin T (substrate)

NADPH

A suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4)

Quenching solution (e.g., acetonitrile or methanol)

HPLC or LC-MS system for product analysis
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Procedure:

Reaction Setup:

Prepare a reaction mixture containing the buffer, the substrate (Reveromycin T, e.g., at

100 µM), and the purified RevI enzyme (e.g., at 1 µM).

Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for 5 minutes.

Initiation of Reaction:

Initiate the reaction by adding NADPH to a final concentration of, for example, 1 mM.

Incubation:

Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30

minutes).

Termination of Reaction:

Stop the reaction by adding an equal volume of quenching solution (e.g., ice-cold

acetonitrile).

Centrifuge the mixture to pellet the precipitated protein.

Product Analysis:

Analyze the supernatant by reverse-phase HPLC or LC-MS to detect and quantify the

hydroxylated product.

Monitor the reaction at a suitable wavelength (e.g., 238 nm for reveromycins).

NMR Spectroscopy for Structure Elucidation
This protocol provides a general workflow for the structural elucidation of a polyketide like

Reveromycin C using Nuclear Magnetic Resonance (NMR) spectroscopy.

Sample Preparation:
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Dissolve a purified sample of Reveromycin C (typically 1-5 mg) in a suitable deuterated

solvent (e.g., CD₃OD or DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or

higher).

1D Spectra:

¹H NMR: To identify proton chemical shifts, multiplicities, and coupling constants.

¹³C NMR: To identify carbon chemical shifts.

DEPT-135: To distinguish between CH, CH₂, and CH₃ groups.

2D Spectra:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the

same spin system.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assembling the carbon

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is essential for stereochemical assignments.

Data Analysis:

Assign Proton and Carbon Signals:
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Use the HSQC spectrum to assign the chemical shifts of protons to their directly attached

carbons.

Use the COSY spectrum to trace out the connectivity of proton spin systems.

Use the HMBC spectrum to connect these spin systems and to assign the chemical shifts

of quaternary carbons.

Elucidate the Planar Structure:

Combine the information from all spectra to piece together the complete carbon skeleton

and the positions of functional groups.

Determine the Stereochemistry:

Analyze the coupling constants in the ¹H NMR spectrum and the cross-peak patterns in

the NOESY spectrum to determine the relative stereochemistry of the molecule.

This comprehensive guide provides a detailed technical overview of Reveromycin C
biosynthesis, equipping researchers with the foundational knowledge and methodologies to

further explore this fascinating class of natural products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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